molecular formula C18H15F2N5OS B3017181 N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921834-00-6

N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B3017181
CAS No.: 921834-00-6
M. Wt: 387.41
InChI Key: ZNTXOQUQBCJNCL-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a chemical compound designed for research applications, particularly in the field of medicinal chemistry and drug discovery. This molecule features a 1,2,4-triazole core scaffold fused with an imidazole ring, a structural motif known to confer significant biological activity. The compound includes fluorophenyl substitutions at both the 7-position of the triazol-imidazole system and the nitrogen of the acetamide side chain, modifications that typically enhance metabolic stability and membrane permeability in investigational compounds. Researchers can utilize this compound to explore the therapeutic potential of 1,2,4-triazole derivatives, which have demonstrated diverse pharmacological activities in scientific literature. The 1,2,4-triazole pharmacophore is recognized as a privileged structure in medicinal chemistry due to its ability to interact with multiple biological targets . Similar 1,2,4-triazole-containing compounds have shown promising antifungal properties by inhibiting fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . Additionally, structural analogs of this compound with variations in the acetamide substituent have been investigated for various biological activities, suggesting potential research applications across multiple therapeutic areas . The mechanism of action for this specific derivative requires further investigation, though related compounds with the 1,2,4-triazole scaffold have demonstrated activity as enzyme inhibitors, receptor antagonists, and antimicrobial agents . The presence of the fluorine atoms may influence electronic properties and binding interactions with biological targets, while the thioacetamide bridge may contribute to molecular flexibility and potential interactions with enzyme active sites. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N5OS/c19-12-5-7-13(8-6-12)24-9-10-25-17(24)22-23-18(25)27-11-16(26)21-15-4-2-1-3-14(15)20/h1-8H,9-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTXOQUQBCJNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NC3=CC=CC=C3F)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a complex organic compound that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound's structure includes a fluorophenyl group and an imidazo[2,1-c][1,2,4]triazole moiety linked by a thioacetamide group. This unique combination of functional groups contributes to its diverse biological activities.

Property Value
IUPAC Name This compound
Molecular Formula C₁₈H₁₈F₂N₄S
Molecular Weight 358.43 g/mol

Antimicrobial Activity

Research indicates that compounds containing imidazo[2,1-c][1,2,4]triazole derivatives have shown promising antimicrobial properties. For instance, similar derivatives have been evaluated against various strains of Mycobacterium tuberculosis and exhibited significant inhibitory effects. The mechanism often involves interference with cell wall biosynthesis or enzymatic pathways critical for bacterial survival .

Anticancer Potential

Studies have demonstrated that certain imidazole derivatives can induce apoptosis in cancer cells. The presence of the fluorophenyl moiety is believed to enhance the compound's ability to interact with specific cellular targets involved in cancer progression. In vitro studies revealed that derivatives with similar structures can inhibit proliferation in various cancer cell lines by modulating signaling pathways related to cell cycle regulation and apoptosis .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial growth and cancer cell proliferation.
  • Disruption of Cell Membrane Integrity : Similar compounds have been shown to compromise the integrity of microbial cell membranes, leading to cell death.
  • Induction of Apoptosis : In cancer cells, the compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction.

Case Studies and Research Findings

Recent studies have highlighted the biological evaluation of related compounds:

  • Study on Antitubercular Activity : A derivative similar to the target compound showed an IC50 value of 2.32 μM against Mycobacterium tuberculosis, indicating strong potential as an antitubercular agent .
  • Anticancer Activity Assessment : Another study evaluated imidazole derivatives against various cancer cell lines and reported IC50 values ranging from 5 μM to 15 μM depending on the specific derivative and cell line tested .
  • Mechanistic Studies : Molecular docking studies indicated that the imidazo[2,1-c][1,2,4]triazole scaffold interacts favorably with targets involved in metabolic pathways critical for both microbial and cancerous cells .

Scientific Research Applications

Case Studies

  • Breast Cancer : A study demonstrated that a related compound significantly reduced tumor size in xenograft models of breast cancer by modulating the Wnt/β-catenin pathway .
  • Colorectal Cancer : Another investigation showed that this compound inhibited cell proliferation and induced apoptosis in colorectal cancer cell lines. The mechanism was linked to the downregulation of Wnt target genes .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays revealed that it could reduce the production of pro-inflammatory cytokines in human immune cells. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Research Findings

  • A study highlighted that treatment with N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide led to a significant decrease in TNF-alpha and IL-6 levels in stimulated macrophages .

Data Tables

Application AreaEffect/OutcomeReference
Cancer TreatmentInhibition of Wnt pathway leading to reduced tumor growth
InflammationDecreased cytokine production (TNF-alpha, IL-6)
Preclinical EfficacySignificant reduction in tumor size in xenograft models

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Target Compound and Analogues

Compound Name R1 (Imidazo-Triazole Substituent) R2 (Acetamide Substituent) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-fluorophenyl 2-fluorophenyl C₁₉H₁₅F₂N₅OS 407.4 Dual fluorination, compact structure
2-((7-(4-methoxyphenyl)-...)acetamide 4-methoxyphenyl 3-(trifluoromethyl)phenyl C₂₀H₁₈F₃N₅O₂S 449.5 Methoxy (electron-donating), trifluoromethyl (hydrophobic)
2-((7-(4-methoxyphenyl)-...)acetamide 4-methoxyphenyl 4-(trifluoromethyl)phenyl C₂₀H₁₈F₃N₅O₂S 449.5 Para-trifluoromethyl group
2-((7-(4-ethoxyphenyl)-...)acetamide 4-ethoxyphenyl 2-fluorophenyl C₂₀H₂₀FN₅O₂S 413.5 Ethoxy (bulkier substituent), single fluorine

Substituent Effects on Physicochemical Properties

  • Fluorination : The target compound’s dual fluorination (2- and 4-positions) enhances metabolic stability and membrane permeability compared to methoxy/ethoxy analogues . Fluorine’s electron-withdrawing nature may also strengthen hydrogen bonding with biological targets .
  • Methoxy/Ethoxy Groups: Compounds with 4-methoxyphenyl () or 4-ethoxyphenyl () substituents exhibit increased steric bulk and altered electronic profiles.
  • Trifluoromethyl Groups : The trifluoromethyl substituents in and significantly increase hydrophobicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Research Findings and Hypotheses

While specific pharmacological data for the target compound is absent in the evidence, inferences can be drawn from structural analogs:

Antimicrobial Potential: Compounds with imidazo-triazole cores () and fluorinated aromatic rings () often target bacterial enzymes like dihydrofolate reductase .

Kinase Inhibition: The trifluoromethyl-containing analogues () may inhibit kinases due to their resemblance to known kinase inhibitors featuring hydrophobic aromatic groups .

Metabolic Stability : The target compound’s dual fluorination likely reduces cytochrome P450-mediated metabolism compared to methoxy/ethoxy derivatives, as seen in fluorinated pharmaceuticals like ciprofloxacin .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiol-containing intermediates (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol) react with 2-chloroacetamide derivatives in the presence of potassium carbonate as a base (Method D, as described for analogous compounds) . Solvent choice (e.g., ethanol, DMF) and reaction temperature (ambient to reflux) are critical for optimizing yields.
  • Validation : Confirm purity via HPLC (>95%) and structural integrity via 1H^1H/13C^{13}C NMR (e.g., δ 169.9 ppm for carbonyl groups) and HRMS .

Q. How is the crystallographic structure of this compound determined, and what software is typically used?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed, with SHELX programs (e.g., SHELXL for refinement) used to solve and refine structures. Data collection requires high-resolution crystals, and hydrogen-bonding interactions are analyzed to confirm molecular packing .
  • Example : A related fluorophenyl-acetamide derivative crystallized in a monoclinic system (space group P21_1/c) with Z = 4, validated using SHELXL-2018 .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H/13C^{13}C NMR identifies substituents (e.g., fluorophenyl protons at δ 7.3–7.8 ppm; imidazotriazole carbons at δ 146–153 ppm) .
  • IR : Stretching vibrations for C=O (1666 cm1^{-1}) and N-H (3245 cm1^{-1}) confirm functional groups .
  • HRMS : Exact mass calculation (e.g., [M+H]+^+ for C24_{24}H26_{26}N5_5O2_2S2_2: 480.1528 vs. observed 480.1540) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound using Design of Experiments (DoE)?

  • Methodology : Apply factorial design to variables like solvent polarity (DMF vs. ethanol), catalyst loading (K2_2CO3_3), and temperature. For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and throughput by controlling residence time and mixing efficiency .
  • Data Analysis : Use response surface models to correlate yield (%) with parameters like reaction time (e.g., 76% yield at 250–253°C for analogous thiazolotriazoles) .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl groups) impact biological activity?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of derivatives. For example, substituents at the 4-position of phenyl rings enhance interactions with hydrophobic enzyme pockets (e.g., COX-1/2 inhibition studies) .
  • Case Study : A thiazole-triazole acetamide derivative with 4-fluorophenyl showed 2.5-fold higher COX-2 selectivity (IC50_{50} = 0.8 µM) compared to unsubstituted analogs .

Q. How can contradictions in pharmacological data (e.g., varying IC50_{50} values across studies) be resolved?

  • Methodology :

  • Assay Validation : Standardize protocols (e.g., cell lines, incubation times).
  • Structural Confirmation : Re-analyze batches via SC-XRD to rule out polymorphic variations .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch-dependent effects .

Q. What strategies are effective for resolving π-π stacking or hydrogen-bonding ambiguities in X-ray structures?

  • Methodology : Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. For example, in a related dihydroimidazothiazole-acetamide, F···H contacts contributed 12% to the surface, while π-π interactions dominated packing .

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